molecular formula C16H16BrNO B3981044 N-(2-bromophenyl)-3-phenylbutanamide

N-(2-bromophenyl)-3-phenylbutanamide

Cat. No.: B3981044
M. Wt: 318.21 g/mol
InChI Key: SOMBPPVUIIJLGT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylbutanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data and research applications for this exact compound are not widely published in the current literature, its structure, featuring both 2-bromophenyl and phenylbutanamide groups, suggests potential as a valuable intermediate or scaffold. Compounds with similar structural motifs, such as acetamide derivatives containing a 2-bromophenyl group, have been investigated for various biological activities. For instance, some related molecules have shown promise as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase . Other structural analogs, specifically 2-phenylbutanamides, have been explored and patented for their activity as androgen receptor modulators . Researchers may find this compound useful as a building block in organic synthesis or as a candidate for developing new pharmacological tools. For detailed information on the specific research applications, purity, and available safety data for this compound, please contact our scientific support team. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBPPVUIIJLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylbutanamide typically involves the reaction of 2-bromoaniline with 3-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylbutanamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Backbone and Substituent Effects

  • Butanamide vs. Acrylamide : The butanamide backbone in the target compound lacks the α,β-unsaturated carbonyl system of acrylamide derivatives (e.g., ), which is critical for Michael addition or conjugation-dependent bioactivity. This structural difference may reduce electrophilic reactivity but enhance metabolic stability.
  • Halogen Effects : The 2-bromophenyl group in the target compound differs from the 3-chlorophenyl group in 3-chloro-N-phenyl-phthalimide . Bromine’s larger atomic radius and higher lipophilicity could improve membrane permeability compared to chlorine, though it may also increase steric hindrance in binding interactions.
  • Aromatic Substitutents : Unlike the pyrimidine and pyridinyl moieties in compound 12d , the target lacks heteroaromatic groups, which are often critical for kinase inhibition. This suggests that the target may require structural optimization for similar antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-bromophenyl)-3-phenylbutanamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 2-bromoaniline) coupled with phenylbutanamide intermediates. Key steps include nucleophilic substitution or amidation under anhydrous conditions. Reaction parameters such as temperature (e.g., 60–80°C for amide bond formation), solvent choice (e.g., DMF or THF for solubility), and catalysts (e.g., EDCI/HOBt for coupling) significantly impact yield . Purification via column chromatography or recrystallization is often required to isolate the product.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic substitution pattern and amide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can corroborate functional groups like the amide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts or residual solvents. To address this:

  • Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the bromophenyl or phenylbutanamide moieties (e.g., electron-withdrawing groups or halogens) to assess effects on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., cytotoxicity in cancer lines) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors, guiding rational design .

Q. How do solvent polarity and reaction pH influence the stability of this compound during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote hydrolysis under acidic/basic conditions. Non-polar solvents (e.g., toluene) minimize side reactions during reflux .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent dehalogenation of the bromophenyl group. Buffered systems (e.g., phosphate buffer) are used in aqueous-phase reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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